2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZOPTVDHGAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 258.28 g/mol. The structure includes a furan moiety, a thiadiazole ring, and an oxazole group, which are known for their pharmacological properties.
Antimicrobial Activity
A significant focus of research on this compound has been its antimicrobial properties. Studies indicate that derivatives containing the thiadiazole and oxazole scaffolds often exhibit substantial antibacterial and antifungal activities.
- Antibacterial Properties :
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 1,3,4-thiadiazoles have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties :
Anticancer Activity
Recent studies have also investigated the potential anticancer effects of this compound. Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to the one have shown selective cytotoxicity against human tumor cell lines such as HT-1080 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key observations include:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- The spatial arrangement of functional groups significantly affects the binding affinity to biological targets .
Case Studies
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Derivatives containing this scaffold have demonstrated promising antibacterial and antifungal activities. For instance, compounds with the 1,3,4-thiadiazole structure have been shown to exhibit higher efficacy against various pathogens compared to standard antibiotics . The incorporation of the furan moiety in 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide may enhance these properties due to the synergistic effects of both functional groups.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds incorporating furan and thiadiazole rings. For example, sugar hydrazones containing these moieties have been synthesized and evaluated for their cytotoxic effects against cancer cell lines . The unique structural features of this compound suggest it could serve as a lead compound for developing new anticancer agents.
Agricultural Applications
Pesticidal Properties
Compounds featuring thiadiazole derivatives are often explored for their pesticidal activities. The structural characteristics of this compound indicate potential utility as a pesticide or herbicide. Research into similar compounds has shown significant effectiveness against agricultural pests and pathogens . This application could be further investigated through field trials to assess efficacy and safety.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. Its ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-thiadiazol-2-yl derivatives allow for meaningful comparisons regarding physical properties, substituent effects, and bioactivity. Below is a detailed analysis:
Table 1: Structural and Physical Property Comparison
Key Observations
Heterocyclic Core Influence :
- The target compound’s 1,3-oxazole core distinguishes it from furan- (V-13–009920) or pyrimidine-based analogs (). Oxazole rings enhance metabolic stability compared to furans but may reduce solubility due to reduced polarity .
- Thiadiazole-containing compounds (e.g., ) often exhibit higher melting points (e.g., 132–170°C in ), suggesting strong intermolecular interactions via sulfur and nitrogen atoms .
This contrasts with the 4-ethylphenoxy group in , which may improve lipophilicity .
Bioactivity Insights :
- V-13–009920 () inhibits PrpC with an IC50 of 4.0 μM, demonstrating the efficacy of thiadiazole-furan hybrids in enzyme inhibition. The target compound’s oxazole-furan-thiadiazole triad may offer similar or enhanced activity due to additional hydrogen-bonding sites .
- Pyrimidine-thiadiazole derivatives () show antimicrobial properties, suggesting that the target compound’s carboxamide linkage could be optimized for similar applications .
Preparation Methods
Procedure:
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Heterocyclization :
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A mixture of thiosemicarbazide (0.1 mol) and carbon disulfide (6.0 mL, 0.1 mol) is heated at 40°C for 4 hours under reflux in a solution containing ammonium salts from prior reactions (referred to as "mother liquor").
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The reaction is monitored via TLC (toluene:acetone:ethanol:ammonia = 45:45:7:3).
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The intermediate 5-methyl-1,3,4-thiadiazol-2-thiol is isolated by filtration and used without further purification.
-
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S-Alkylation :
Yield : 76–85% (for analogous thiadiazole derivatives).
Synthesis of 1,3-Oxazole-4-Carboxamide Fragment
The oxazole moiety is synthesized via amidoxime heterocyclization, a method widely used for oxadiazole and oxazole derivatives.
Procedure:
-
Formation of Amidoxime :
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A nitrile precursor (e.g., furan-2-carbonitrile) reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the corresponding amidoxime.
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Cyclization to Oxazole :
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The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Microwave-assisted synthesis (100–120°C, 30–60 minutes) improves yield and reduces reaction time.
-
Key Data :
Coupling of Thiadiazole and Oxazole Moieties
The final step involves coupling the 5-methyl-1,3,4-thiadiazol-2-amine with the oxazole-4-carboxamide fragment via amide bond formation.
Procedure:
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Activation of Carboxylic Acid :
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The oxazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Amide Coupling :
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The acid chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
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Reaction conditions: Stirring at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane).
-
Key Data :
Structural Characterization
The synthesized compound is characterized using spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy:
¹H NMR (500 MHz, DMSO-d₆):
Elemental Analysis:
-
Calculated for C₁₂H₉N₅O₄S : C 45.14%, H 2.84%, N 21.96%, S 10.05%.
Optimization and Challenges
Solvent and Catalyst Selection:
Yield Improvement Strategies:
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Recrystallization : Ethanol recrystallization enhances purity (melting point: 220–222°C).
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Catalysts : Use of EDCl/HOBt increases coupling efficiency to >70%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Time | Key Reagents |
|---|---|---|---|---|
| Thiadiazole formation | Heterocyclization with CS₂ | 80% | 5 hours | CS₂, ammonium salts |
| Oxazole synthesis | Amidoxime cyclization | 75% | 2 hours | EDCl, HOBt |
| Coupling | Acid chloride amidation | 70% | 12 hours | SOCl₂, TEA |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Ethanol, reflux, 6–8 hours | 64–74 | |
| Cyclization | DMF, iodine, Et₃N, 1–3 minutes | 70 |
Which spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Focus
Structural validation relies on:
- ¹H/¹³C NMR : Assigning protons on the thiadiazole (δ 7.8–8.0 ppm) and furan rings (δ 6.3–6.5 ppm) .
- IR spectroscopy : Identifying carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for analogous compounds) confirm molecular weight .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | Thiadiazole-CH (δ 7.82 ppm) | |
| IR | C=O stretch (1700 cm⁻¹) |
What preliminary biological activities have been reported for this compound?
Basic Research Focus
Thiadiazole-oxazole hybrids exhibit:
- Anticancer activity : Inhibition of tumor cell lines (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) via pro-apoptotic mechanisms .
- Antimicrobial potential : Structural analogs show activity against S. aureus (MIC ~8 µg/mL) .
Methodological Note : Bioactivity assays typically use MTT or resazurin-based viability tests, with dose-response curves for IC₅₀ determination .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Focus
SAR strategies include:
Q. Table 3: SAR Trends in Analogous Compounds
| Substituent | Bioactivity Impact | Reference |
|---|---|---|
| –CF₃ (thiadiazole) | ↑ Cytotoxicity, ↓ solubility | |
| Thiophene (vs. furan) | ↑ Metabolic stability |
What methodologies resolve crystallographic data contradictions?
Advanced Research Focus
Discrepancies in X-ray diffraction data can be addressed via:
- SHELX refinement : Dual-space algorithms (SHELXD) resolve phase problems in twinned crystals .
- DFT calculations : Validate bond lengths/angles against experimental data (e.g., C–S bond: 1.72 Å calc. vs. 1.71 Å obs.) .
How does computational modeling predict target interactions?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and DFT studies:
- Identify key binding residues (e.g., hydrogen bonds with EGFR kinase’s Lys745) .
- Predict electrostatic contributions of the oxazole ring to binding affinity .
Methodological Note : Use PyMOL for visualization and AMBER for MD simulations to assess stability .
What strategies address in vitro-in vivo efficacy discrepancies?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (e.g., CYP3A4 inhibition) .
- Prodrug design : Mask polar groups (e.g., acetamide) to enhance bioavailability .
Which advanced purification techniques improve synthetic yield?
Q. Advanced Research Focus
- Column chromatography : Silica gel (hexane/EtOAc gradient) resolves regioisomeric byproducts .
- Recrystallization optimization : DMF/water mixtures yield high-purity crystals (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
